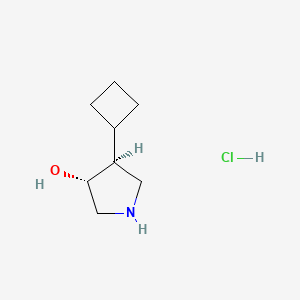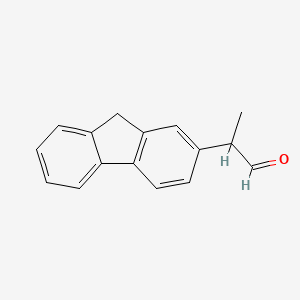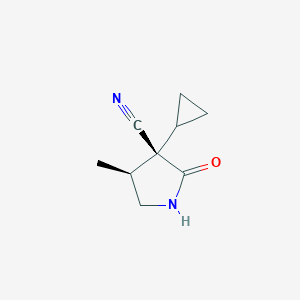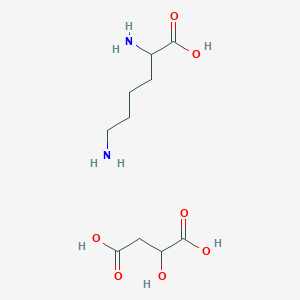
trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride: is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the cyclobutyl group and the hydroxyl group. One common method involves the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the pyrrolidine ring. The cyclobutyl group can be introduced via a Grignard reaction or other alkylation methods. The final step involves the conversion of the free base to the hydrochloride salt using hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to convert the cyclobutyl group to a different alkyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce a variety of functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes, receptors, and other biological targets.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functions.
Wirkmechanismus
The mechanism of action of trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- trans-4-Methyl-Pyrrolidin-3-OL hydrochloride
- trans-4-(Difluoromethyl)pyrrolidin-3-ol Hydrochloride
- trans-4-Isopropoxy-3-pyrrolidinol hydrochloride
Uniqueness: trans-4-Cyclobutylpyrrolidin-3-OL hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it different from other pyrrolidine derivatives and can lead to unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C8H16ClNO |
|---|---|
Molekulargewicht |
177.67 g/mol |
IUPAC-Name |
(3R,4S)-4-cyclobutylpyrrolidin-3-ol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-8-5-9-4-7(8)6-2-1-3-6;/h6-10H,1-5H2;1H/t7-,8+;/m1./s1 |
InChI-Schlüssel |
XDXGIWFYCWNKNH-WLYNEOFISA-N |
Isomerische SMILES |
C1CC(C1)[C@H]2CNC[C@@H]2O.Cl |
Kanonische SMILES |
C1CC(C1)C2CNCC2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Amino-1,4-dioxaspiro[4.5]decan-7-ol](/img/structure/B13890109.png)
![[(4R)-4-fluoro-2-methyl-pyrrolidin-2-yl]methanol;hydrochloride](/img/structure/B13890112.png)




![4-[3-Chloro-4-(3-fluoro-benzyloxy)-phenylamino]-6-nitro-quinazoline](/img/structure/B13890170.png)
![tert-Butyl (7-fluoro-4-hydroxybenzo[d]thiazol-2-yl)carbamate](/img/structure/B13890171.png)


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)

